Methyl 5-Fluoro-4,6-dihydroxynicotinate
Description
Methyl 5-Fluoro-4,6-dihydroxynicotinate is a fluorinated derivative of nicotinic acid, featuring a methyl ester group and hydroxyl substituents at positions 4 and 6, along with a fluorine atom at position 3. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by fluorine, which can enhance metabolic stability and binding affinity in bioactive molecules.
Properties
Molecular Formula |
C7H6FNO4 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
methyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) |
InChI Key |
CTCZQSKZAKFYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-4,6-dihydroxynicotinate typically involves the fluorination of a suitable nicotinic acid derivative. One common method is the direct fluorination of 4,6-dihydroxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 5-fluoro-4,6-dihydroxynicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly fluorinating agents may also be considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-4,6-dihydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 5-fluoro-4,6-dihydroxyquinoline.
Reduction: Formation of 5-fluoro-4,6-dihydroxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Fluoro-4,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Physical Properties
The substitution of halogens (fluorine vs. bromine) at position 5 significantly impacts molecular properties:
| Property | Methyl 5-Fluoro-4,6-dihydroxynicotinate (Inferred) | Methyl 5-Bromo-4,6-dihydroxynicotinate (CAS: 1190198-25-4) |
|---|---|---|
| Molecular Formula | C₇H₆FNO₄ | C₇H₆BrNO₄ |
| Molecular Weight | ~231.12 g/mol | 248.03 g/mol |
| Melting Point | Not reported (likely lower than bromo analog) | 254–256°C (decomposition) |
| Hazard Class | Likely irritant (inferred from bromo analog) | IRRITANT |
Key Observations :
- Molecular Weight : The bromo analog is heavier due to bromine’s higher atomic mass (~80 vs. fluorine’s ~19).
- Melting Point : The bromo analog’s high melting point (254–256°C) suggests strong intermolecular hydrogen bonding from hydroxyl groups and crystal lattice stability. The fluoro analog may exhibit a lower melting point due to reduced polarizability and steric bulk .
Chemical Reactivity and Stability
Halogen Effects :
- Bromine : As a leaving group, bromine enhances reactivity in nucleophilic substitution (e.g., Suzuki couplings or aryl halide displacements). This makes the bromo analog a versatile intermediate in cross-coupling reactions .
- Fluorine : Fluorine’s electronegativity and strong C–F bond render the fluoro analog more resistant to nucleophilic attack. This stability is advantageous in pharmaceuticals, where metabolic resistance is critical .
Ester Group Behavior : Both compounds’ methyl ester groups increase solubility in organic solvents compared to free carboxylic acids. However, ester hydrolysis under acidic/basic conditions may differ due to electronic effects from the halogen .
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